Methyl beta-xylobioside

Übersicht

Beschreibung

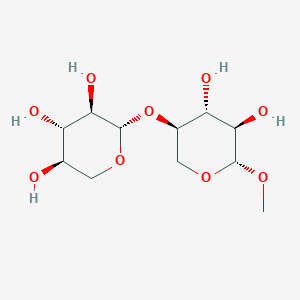

Methyl beta-xylobioside is a chemical compound with the molecular formula C11H20O9 . It is a type of carbohydrate, specifically a disaccharide, which consists of two xylose residues linked by a beta-1,4-glycosidic bond . The molecular weight of this compound is 296.27 g/mol .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the determination of the three-dimensional structure and conformation of the molecule in solution. The NMR spectrum of this compound was interpreted using calculated J13C-H coupling constants and nuclear Overhauser effects for protons across the anomeric linkage .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties that have been computed . These include a molecular weight of 296.27 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

It is used for the synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)-D-xylopyranosides, which has implications in carbohydrate research (Takeo et al., 1995).

Researchers have employed it to study the noncovalent binding of thioxylo-oligosaccharide inhibitors to family 11 xylanases, contributing to our understanding of enzyme-substrate interactions (Jänis et al., 2005).

It is pivotal in studying differences in fragmentation behavior between alpha- and beta-linked derivatized xylobiosides, aiding in analytical chemistry (Kerk et al., 1994).

This compound is used to investigate the stereochemistry of hydrolysis of 1,4-xylopyranosidic linkage by endo1,4-xylanases of Trichoderma reesei, enhancing our understanding of enzymatic processes (Biely et al., 1994).

Methyl beta-xylobioside serves as a trapping agent for xylanase enzymes, facilitating the identification of active site nucleophiles in enzymes like Bacillus subtilis xylanase (Miao et al., 1994).

It is used as a substrate in beta-D-xylanase assays, releasing aglycones from MU beta-D-xylooligoside and its corresponding trioside, aiding in enzymology studies (Eneyskaya et al., 2005).

In cellular processes, such as proliferation, migration, and differentiation, this compound perturbs proteoglycan synthesis, providing insights into cellular biology (Potter-Perigo et al., 1992).

This compound is utilized in the synthesis of (1-->4)-beta-D-xylo-oligosaccharides from tetra- to deca-saccharides, contributing to the field of organic synthesis (Takeo et al., 1995).

This compound increases the rate of xylobiose or methyl xyloside uptake in yeast Cryptococcus albidus, a part of the xylan-degrading enzyme system, thus playing a role in microbiology and enzymology studies (Kratky & Biely, 1980).

Wirkmechanismus

Safety and Hazards

The safety data sheet for Methyl beta-xylobioside suggests that it should be handled with care . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . It is recommended to avoid dust formation, breathing mist, gas or vapours, and to use personal protective equipment .

Zukünftige Richtungen

The future directions for research on Methyl beta-xylobioside could involve further studies on its synthesis, structure, and potential applications. For instance, understanding its conformational flexibility could be useful for designing highly specific substrate analogues . Additionally, its potential therapeutic uses could be explored, given the increasing interest in carbohydrates in drug discovery .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWYUVVELVCEW-JWJFVCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990222 | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69973-32-6 | |

| Record name | Methyl beta-xylobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

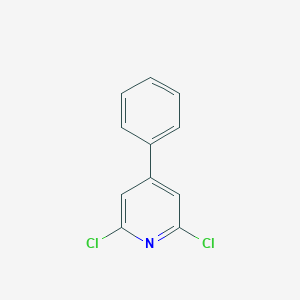

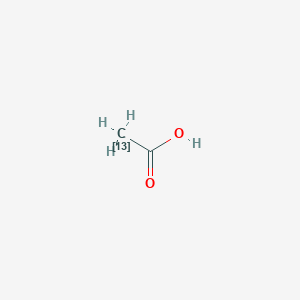

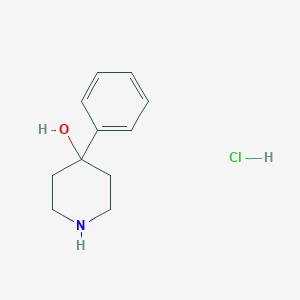

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)